(4-Bromophenyl)(cyclopropyl)methanol
Overview
Description
(4-Bromophenyl)(cyclopropyl)methanol is an organic compound with the molecular formula C10H11BrO It features a bromophenyl group attached to a cyclopropylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(cyclopropyl)methanol typically involves a multi-step process. One common method starts with 1-bromo-4-iodobenzene, which reacts with isopropyl magnesium chloride-lithium chloride complex in tetrahydrofuran at -20°C under an inert atmosphere. This reaction is followed by the addition of cyclopropanecarboxaldehyde, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures but scaled up with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: (4-Bromophenyl)(cyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of (4-bromophenyl)(cyclopropyl)ketone.
Reduction: Formation of (4-phenyl)(cyclopropyl)methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromophenyl)(cyclopropyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)(cyclopropyl)methanol involves the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with various substrates to form the desired products. The molecular targets and pathways involved are still under investigation, but its reactivity with nucleophiles and electrophiles is a key aspect of its mechanism.
Comparison with Similar Compounds
(4-Bromophenyl)methanol: Lacks the cyclopropyl group, making it less sterically hindered.
(Cyclopropyl)methanol: Lacks the bromophenyl group, resulting in different reactivity.
(4-Phenyl)(cyclopropyl)methanol: Similar structure but without the bromine atom, affecting its chemical properties.
Uniqueness: (4-Bromophenyl)(cyclopropyl)methanol is unique due to the combination of the bromophenyl and cyclopropyl groups, which confer distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
(4-bromophenyl)-cyclopropylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVQKMYLBFYJHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990504 | |
Record name | (4-Bromophenyl)(cyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-39-3 | |
Record name | 4-Bromo-α-cyclopropylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70289-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Bromo-alpha-cyclopropylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenyl)(cyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10990504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-bromo-α-cyclopropylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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